Hypaconine

Übersicht

Beschreibung

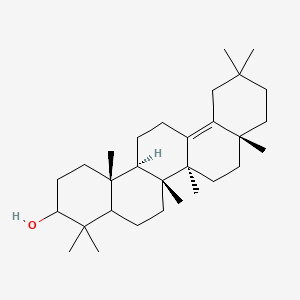

Hypaconine is a cardioactive aminoalcohol-diterpenoid alkaloid found in the lateral roots of Aconitum carmichaeli Debx. (Fuzi). This compound has been the subject of various studies due to its biological and pharmacological properties. Research has focused on its synthesis, molecular structure, and the pharmacokinetics, including its distribution in the heart of rats, showcasing its significance in scientific studies (Xiu-xiu Liu et al., 2016).

Synthesis Analysis

The synthesis of Hypaconine involves complex chemical reactions to form its unique diterpenoid structure. Research into the synthesis of similar compounds provides insights into potential pathways for Hypaconine synthesis. For instance, the Pictet-Spengler reaction, a fundamental organic synthesis method, could be a possible route considering its role in forming tetrahydro-β-carbolines, core structures in many alkaloids. Studies on spiroindolenines and their transformation into tetrahydro-β-carbolines hint at mechanisms that might be applicable to Hypaconine or its derivatives (C. Zheng & S. You, 2020).

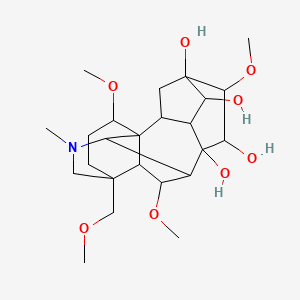

Molecular Structure Analysis

Molecular structure analysis is critical in understanding the chemical behavior of Hypaconine. While specific studies on Hypaconine's crystal structure are scarce, research on related compounds, such as the hydrogen-bonded complexes of adenine and hypoxanthine derivatives, provides a glimpse into the intricate arrangements and bonding patterns that might be present in Hypaconine. These studies reveal how hydrogen bonding contributes to the stability and structure of complex molecules (T. D. Sakore & H. M. Sobell, 1969).

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Heart Distribution

A study developed a method using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) to determine hypaconine in rat plasma and heart. This method was employed to investigate the pharmacokinetic feature, bioavailability, and heart distribution of hypaconine (Liu, Tang, Liu, Wang, & Chao, 2016).

Simultaneous Quantification in Shenfu Injection

Another study quantified the main active components of Shenfu Injection (SFI) in rat plasma, including hypaconine, using an ultra-high performance liquid chromatography-triple quadruple tandem mass spectrometry (UHPLC-QQQ MS) method. This research provided a scientific basis for the clinical use of SFI and potential drug-drug interactions (Shen, Qu, Mi, Wang, & Yang, 2021).

Chemical Reaction Study

A study using electrospray ionization mass spectrometry (ESI-MS) identified several hydrolysates of hypaconitine in water and methanol. This included identifying new reaction products such as 8-methoxylhypaconine and dehydration hypaconine, contributing to understanding hypaconitine's chemical properties (Liu, Tan, Li, & Qiao, 2011).

Cardioactive Effects and Isolation

Hypaconine was isolated from Aconitum carmichaeli and studied for its cardioactive effects. The study found that hypaconine, among other isolated alkaloids, showed strong cardiac actions, providing insights into its potential therapeutic applications (Liu, Jian, Cai, Chao, Chen, Chen, Wang, & Wang, 2012).

Metabolism Study in Humans

The metabolism of hypaconitine in vitro was studied using human liver microsomes, revealing various metabolic pathways such as demethylation and hydroxylation. This study is significant for understanding the toxicological and pharmacological aspects of hypaconitine (Ye, Wang, Yang, Tang, Zhou, Lv, Gong, Jiang, & Liu, 2011).

Eigenschaften

IUPAC Name |

6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO8/c1-25-9-21(10-30-2)7-6-12(31-3)23-11-8-22(28)18(26)13(11)24(29,19(27)20(22)33-5)14(17(23)25)15(32-4)16(21)23/h11-20,26-29H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTYHFZQSAKNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hypaconine | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.